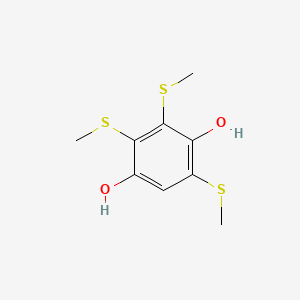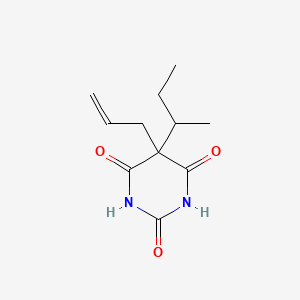
Talbutal
Overview
Description
Scientific Research Applications
Talbutal has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of barbiturates and their derivatives.
Biology: Investigated for its effects on the central nervous system and its potential therapeutic uses.
Medicine: Historically used as a sedative and hypnotic agent.
Industry: Utilized in the synthesis of other barbiturate derivatives and related compounds
Mechanism of Action
Talbutal exerts its effects by binding to gamma-aminobutyric acid (GABA) A receptors at a distinct binding site associated with a chloride ionophore. This binding increases the duration of time for which the chloride ionophore is open, leading to prolonged inhibitory effects of GABA at the postsynaptic thalamic neuron . This results in the central nervous system depressant effects characteristic of barbiturates.
Similar Compounds:
Butalbital: A structural isomer of this compound with similar central nervous system depressant effects.
Secobarbital: Another barbiturate with a similar mechanism of action but different duration of action.
Phenobarbital: A longer-acting barbiturate used primarily for its anticonvulsant properties.
Uniqueness of this compound: this compound’s unique structural isomerism with butalbital and its specific binding affinity to GABA A receptors distinguish it from other barbiturates. Its short to intermediate duration of action makes it suitable for specific therapeutic applications where rapid onset and relatively short duration are desired .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Talbutal interacts with several proteins, primarily the Gamma-aminobutyric acid (GABA) receptors . It binds to GABA A receptors at a distinct binding site associated with a Cl - ionopore of the receptor . This interaction leads to an increase in the duration of time for which the Cl - ionopore is open, leading to a prolonged inhibitory effect of GABA at the postsynaptic thalamic neuron .
Cellular Effects
As a nonselective central nervous system (CNS) depressant, this compound is capable of producing all levels of CNS mood alteration from excitation to mild sedation, hypnosis, and deep coma . It influences cell function by modulating the activity of GABA A receptors, which play a crucial role in maintaining the balance of excitation and inhibition in the CNS .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with GABA A receptors . Upon binding, it increases the duration of time for which the Cl - ionopore is open, leading to a prolonged inhibitory effect of GABA at the postsynaptic thalamic neuron . This mechanism of action contributes to its sedative and hypnotic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Talbutal can be synthesized through the alkylation of diethyl malonate with allyl bromide and sec-butyl bromide in the presence of sodium ethylate. The reaction involves the following steps :
- Sodium ethylate is dissolved in dehydrated alcohol.
- 2-allyl diethyl malonate is added dropwise while maintaining the temperature at 40°C.
- The mixture is stirred and then isobutane bromide is added dropwise.
- The reaction mixture is refluxed and then cooled to obtain the crude product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high yield and purity through optimized reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: Talbutal undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound to its alcohol derivatives.
Substitution: Halogenation and alkylation reactions can introduce different substituents on the barbituric acid ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated barbituric acids.
properties
IUPAC Name |
5-butan-2-yl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-4-6-11(7(3)5-2)8(14)12-10(16)13-9(11)15/h4,7H,1,5-6H2,2-3H3,(H2,12,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVVMKUXKQHWJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1(C(=O)NC(=O)NC1=O)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8023630 | |
| Record name | Talbutal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
PRACTICALLY INSOL IN WATER & PETROLEUM ETHER SOL IN ALCOHOL, CHLOROFORM, ETHER, ACETONE, GLACIAL ACETIC ACID, FIXED ALKALI HYDROXIDE SOLN | |
| Record name | Talbutal | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00306 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TALBUTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3397 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Talbutal binds to GABAA receptors at a distinct binding site associated with a Cl- ionopore of the receptor. Upon binding, talbutal increases the duration of time for which the Cl- ionopore is open, leading to prolonged inhibitory effect of GABA at the postsynaptic thalamic neuron., BARBITURATES REVERSIBLY DEPRESS ACTIVITY OF ALL EXCITABLE TISSUES. NOT ALL TISSUES ARE AFFECTED @ SAME DOSE OR CONCN; CNS IS EXQUISITELY SENSITIVE, SO THAT WHEN BARBITURATES ARE GIVEN IN SEDATIVE OR HYPNOTIC DOSES, VERY LITTLE EFFECT ON SKELETAL, CARDIAC, OR SMOOTH MUSCLE OCCURS. /BARBITURATES/, ... RETICULAR ACTIVATING SYSTEM IS EXQUISITELY SENSITIVE TO DEPRESSANT EFFECTS OF BARBITURATES ... WHATEVER ... EFFECTS OF BARBITURATES ELSEWHERE IN CNS, IT IS EFFECT ON RETICULAR SYSTEM THAT SEEMS TO BE RESPONSIBLE FOR INABILITY TO MAINTAIN WAKEFULNESS UNDER INFLUENCE OF BARBITURATE. /BARBITURATES/, BARBITURATES ARE RESP DEPRESSANTS, AFFECTING BOTH DRIVE TO RESP & MECHANISM RESPONSIBLE FOR RHYTHMIC CHARACTER OF RESP MOVEMENT. /BARBITURATES/, The mechanism(s) of action of the barbiturates is not completely known. Although the drugs act throughout the CNS, a site of particular sensitivity is the polysynaptic midbrain reticular formation which is concerned with the arousal mechanism. Barbiturates induce an imbalance in central inhibitory and facilitatory mechanisms influencing the cerebral cortex and the reticualar formation. The significance of the effect of barbiturates on neurotransmitters is unclear. It appears that the drugs decrease the excitability of both presynaptic and postsynaptic membranes. It has not been determined which of the various actions of barbiturates at cellular and synaptic levels are responsible for their sedative and hypnotic effects. /Barbiturates/, For more Mechanism of Action (Complete) data for TALBUTAL (9 total), please visit the HSDB record page. | |
| Record name | Talbutal | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00306 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TALBUTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3397 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CRYSTALS FROM WATER OR DIL ALCOHOL, WHITE, CRYSTALLINE POWDER | |
CAS RN |
115-44-6 | |
| Record name | Talbutal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115-44-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Talbutal [USP:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115446 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Talbutal | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00306 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Talbutal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Talbutal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.719 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TALBUTAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YIR8202AX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TALBUTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3397 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
108-110 °C | |
| Record name | Talbutal | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00306 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TALBUTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3397 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



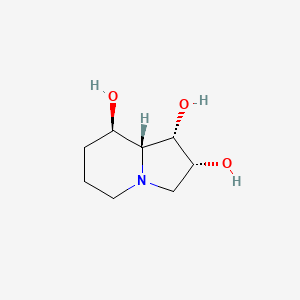
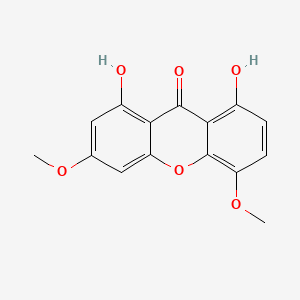
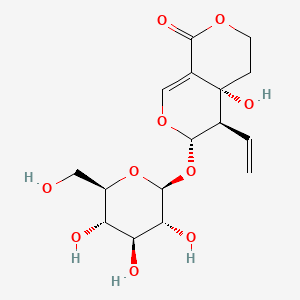
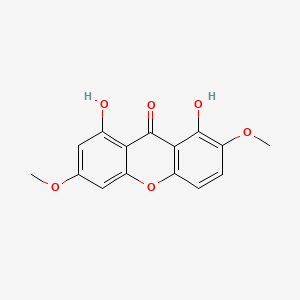
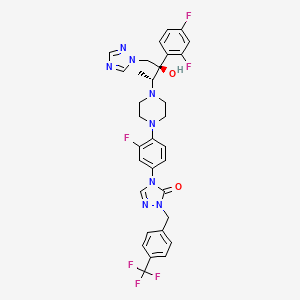
![2-(2-(4-((3-chloro-4-(3-(trifluoromethyl)phenoxy)phenyl)amino)-5H-pyrrolo[3,2-d]pyrimidin-5-yl)ethoxy)ethan-1-ol](/img/structure/B1682855.png)
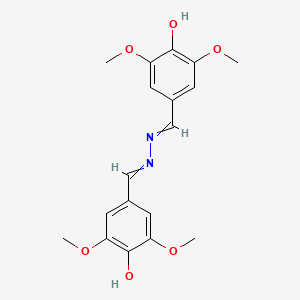
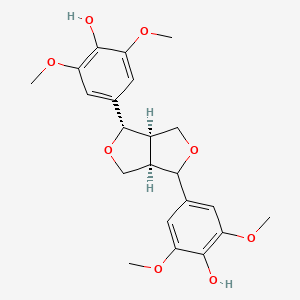

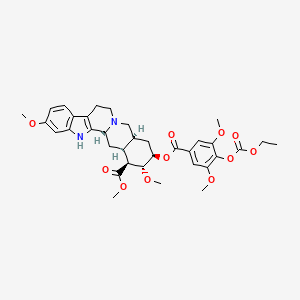
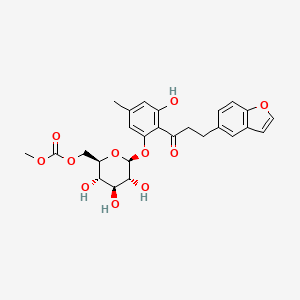

![N-(4-phenyl-1,2,5-oxadiazol-3-yl)-2-[4-(propan-2-yl)phenoxy]propanamide](/img/structure/B1682864.png)
